7- to 11-Fold Superior Antiviral Potency in HCV Replicon Assay Versus R1479 and NM107
RO-9187 exhibits substantially greater antiviral potency in the HCV subgenomic replicon system compared to the prototypical 4′-azidocytidine R1479 and the 2′-C-methyl nucleoside NM107. In direct head-to-head comparison within the same study, RO-9187 showed 5- to 10-fold higher antiviral potency than R1479 and NM107 [1]. Cross-study comparison confirms RO-9187's IC50 of 171 ± 12 nM [1] versus R1479's reported IC50 of 1.28 μM [2] and NM107's EC50 of 1.23–1.85 μM , representing a 7.5- to 11-fold potency advantage.
| Evidence Dimension | Antiviral potency (IC50/EC50) in HCV subgenomic replicon system |
|---|---|
| Target Compound Data | IC50 = 171 ± 12 nM (0.171 μM) |
| Comparator Or Baseline | R1479: IC50 = 1.28 μM; NM107: EC50 = 1.23–1.85 μM |
| Quantified Difference | RO-9187 is 7.5-fold more potent than R1479; 7.2- to 11-fold more potent than NM107 |
| Conditions | HCV subgenomic replicon system in Huh-7 hepatoma cells |
Why This Matters
Higher potency enables lower working concentrations, reducing potential off-target effects and compound consumption in screening campaigns.
- [1] Klumpp K, Lévêque V, Le Pogam S, et al. 2′-Deoxy-4′-azido Nucleoside Analogs Are Highly Potent Inhibitors of Hepatitis C Virus Replication Despite the Lack of 2′-α-Hydroxyl Groups. J Biol Chem. 2008;283(4):2167-2175. View Source
- [2] Klumpp K, Lévêque V, Le Pogam S, et al. The Novel Nucleoside Analog R1479 (4′-Azidocytidine) Is a Potent Inhibitor of NS5B-dependent RNA Synthesis and Hepatitis C Virus Replication in Cell Culture. J Biol Chem. 2006;281(7):3793-3799. View Source
